Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers targeting hypoxia-driven cancers or kinase-mediated pathways need pre-formed, assay-ready compounds. This compound's 2-amidothiazole core with a thiophene-2-carboxamide is critical for ATP-utilizing enzyme inhibition. - Directly usable ethyl ester; no synthetic manipulation needed for cell-based assays. - Benchmark against published HIF-1α/VEGF suppression (TA1/TA2 IC50: 251.1/398.1 µg/mL). - Position-specific acetate side chain is key for COX-2 docking scores & anti-inflammatory activity (up to 72.7% in vivo).

Molecular Formula C12H12N2O3S2
Molecular Weight 296.4 g/mol
Cat. No. B5599107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate
Molecular FormulaC12H12N2O3S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CS2
InChIInChI=1S/C12H12N2O3S2/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16)
InChIKeyHBYYVOLROLMNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate – Core Scaffold and Procurement-Relevant Identity


Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a bi-heterocyclic small molecule (CAS 329695-38-7 for the free-acid analog) built on a 2-amidothiazole core bearing a thiophene-2-carboxamide at the 2-position and an ethyl acetate side chain at the 4-position. The scaffold belongs to the broader 2-amido-thiazole class, which has been claimed in patents covering ATP-utilizing enzyme inhibition [1]. In the peer-reviewed literature, closely related thiazole acetamide derivatives (TA1, TA2) have demonstrated quantifiable anticancer and anti-angiogenic activity through HIF-1α and VEGF suppression [2]. Commercially, the compound is catalogued by multiple suppliers, including Sigma-Aldrich (Cat. R538507) and Biosynth (via CymitQuimica), typically at ≥95% purity . These foundational attributes make the compound a non-trivial entry point for medicinal-chemistry campaigns targeting kinase-mediated or hypoxia-driven pathways.

Why Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate Cannot Be Replaced by Generic In-Class Analogs


The 2-amidothiazole scaffold is highly sensitive to even minor structural perturbations: replacing the ethyl ester with a free carboxylic acid alters lipophilicity and membrane permeability, which directly shifts cellular potency windows [1]; the thiophene-2-amido substituent engages distinct hydrogen-bond and π-stacking interactions compared to benzothiazole or simple acetamido variants, as evidenced by divergent IC50 values between thiazole-acetamide sub-series (TA1 IC50 = 251.1 μg vs. TA2 IC50 = 398.1 μg in EAC cells) [2]; and the position of the acetate side chain (4-position on the thiazole ring vs. 5-position in related series) modulates COX-2 docking scores and whole-animal anti-inflammatory activity [3]. Simple substitution with a 2-amino analog (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) removes the amide-linked thiophene pharmacophore that is explicitly required in the ATP-utilizing enzyme inhibitor patent claims [1]. Therefore, procurement decisions that treat this compound as interchangeable with any generic thiazole-acetate building block risk discarding the precise structural features that drive its differentiation in mechanism-of-action and potency assays.

Quantitative Differentiation Evidence for Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate


Ester vs. Free Acid: Lipophilicity-Driven Permeability and Potency Differentiation

Within the 2-amidothiazole class, the ethyl ester prodrug/masking strategy is a well-precedented tactic to enhance cellular permeability relative to the free carboxylic acid. Thiazole-4-acetic acid analog 48 (free acid) displayed an SCD1 IC50 of 1400 nM in initial screening, whereas the optimized ester-bearing analog achieved single-digit nanomolar cellular potency after permeability optimization [1]. For the target compound, the ethyl ester at the 4-position provides a calculated logP elevation of approximately 1.2–1.5 log units versus the free acid (2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetic acid, CAS 329695-38-7), a difference strongly correlated with improved passive membrane diffusion in Caco-2 monolayer models for thiazole-acetate congener series [1]. The free acid is commercially available (Sigma R538507, ≥95%) but requires additional esterification steps before use in cell-based assays, adding synthesis time and cost.

Medicinal Chemistry Drug Design Pharmacokinetics

Thiophene-2-Amido Pharmacophore: Anti-Angiogenic Differentiation via HIF-1α and VEGF Suppression

Thiazole acetamide derivatives bearing the thiophene-2-amido (or closely related thiophene-carbonyl) pharmacophore have been experimentally shown to suppress HIF-1α and VEGF secretion in cellular models. Two synthesized thiazole acetamide compounds, TA1 and TA2, were tested in Ehrlich ascites carcinoma (EAC) cells: TA1 exhibited an IC50 of 251.1 μg/mL while TA2 exhibited an IC50 of 398.1 μg/mL [1]. Both compounds inhibited VEGF secretion into the cell culture supernatant and reduced HIF-1α expression as measured by flow cytometry in HUVEC cells, with molecular docking revealing moderate binding to the KDR (VEGFR-2) and FLT (VEGFR-1) kinase domains [1]. The thiophene-2-amido moiety present in the target compound is structurally congruent with the active pharmacophore in TA1/TA2, whereas alternative 2-substituents (e.g., 2-amino, 2-chloro) lack the extended conjugation and hydrogen-bonding capacity necessary for kinase domain engagement as described in ATP-utilizing enzyme inhibitor patents [2].

Cancer Biology Angiogenesis Hypoxia Signaling

Anti-Inflammatory and Analgesic Activity: Halogen-Substituted vs. Non-Halogenated Thiazole-Acetate Congeners

A systematic SAR study of ethyl 2-[2-(substituted)-4-(thiophen-2-yl)thiazol-5-yl]acetates provides quantitative baselines for anti-inflammatory and analgesic activity within the thiazole-acetate chemotype. In the carrageenan-induced rat paw edema model, the most active anti-inflammatory compound (5g, 4-Br substitution) reduced mean paw volume to 0.14 ± 0.068 mL (72.7% inhibition), compared to indomethacin reference. The parent unsubstituted compound (5a) achieved 66.6% inhibition. Analgesic activity in the acetic acid-induced writhing test showed compound 5c (4-Cl) with 21.8 ± 2.39 writhes (54.50% inhibition), comparable to aspirin [1]. These data establish that the ethyl 2-[substituted-thiazolyl]acetate scaffold is pharmacologically active in inflammation and pain models, with substituent-dependent modulation of potency. The target compound's thiophene-2-amido group occupies the 2-position substituent space, and its anti-inflammatory/analgesic profile is inferred to fall within the activity range demonstrated for the congener series, distinguishing it from structurally simpler thiazole esters lacking the 2-amido pharmacophore.

Inflammation COX Inhibition Analgesic Screening

Antioxidant Activity Differentiation: Arylhydrazino vs. Arylamino Thiazole-Acetate Series

In a head-to-head comparison of two sub-series within the ethyl 2-[2-substituted-4-(thiophen-2-yl)thiazol-5-yl]acetate chemotype, the arylhydrazino derivatives (9a–9g) consistently outperformed the arylamino derivatives (5a–5k) in DPPH radical-scavenging antioxidant assays. The most potent antioxidant in the series, compound 9a (unsubstituted arylhydrazino), exhibited an IC50 of 100 ± 1.52 μg/mL, while the weakest arylamino derivative (5e, 3-CH3) showed an IC50 of 255 ± 2.45 μg/mL, a 2.55-fold difference [1]. Ascorbic acid served as the reference standard. Although the target compound (ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate) was not directly tested in this study, the data demonstrate that the choice of the 2-position substituent on the thiazole ring is a critical determinant of antioxidant potency. The thiophene-2-amido group combines the electron-rich character of thiophene with the hydrogen-bond donor/acceptor capacity of the amide, a hybrid profile distinct from both the arylamino and arylhydrazino series.

Antioxidant Free Radical Scavenging DPPH Assay

COX-2 vs. COX-1 Docking Selectivity: Molecular Modeling Evidence for Thiazole-Acetate Scaffold

Molecular docking studies of the ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl]acetate series against COX-1 and COX-2 revealed preferential binding modes to the COX-2 active site, with docking scores correlating well with experimental anti-inflammatory activity (r > 0.7) [1]. The 2-amido substituent in the target compound is predicted to form additional hydrogen bonds with Ser530 and Tyr385 in the COX-2 binding pocket, interactions that are not available to the 2-amino analog (ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, CAS 53266-94-7). This computational selectivity profile is consistent with the broader observation that thiazole-amide derivatives exhibit COX-2 preferential inhibition, while simple thiazole esters without the amide linkage show non-selective or COX-1-dominant profiles [1]. For procurement purposes, the presence of the amide carbonyl and thiophene ring in the target compound provides a structural basis for COX-2-biased screening cascades that would not be supported by the 2-amino comparator.

COX-2 Selectivity Molecular Docking Anti-Inflammatory Drug Design

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate – High-Confidence Research and Procurement Application Scenarios


Hypoxia-Targeted Anticancer Screening Cascades (HIF-1α/VEGF Pathway)

Based on the demonstrated HIF-1α and VEGF suppression activity of thiazole acetamide congeners TA1 and TA2 (IC50 values of 251.1 and 398.1 μg/mL in EAC cells, with confirmed VEGF secretion reduction and HIF-1α flow-cytometry suppression in HUVEC cells) [1], the target compound is a structurally congruent entry point for hypoxia-targeted anticancer screening. The ethyl ester form facilitates direct use in cell-based assays without additional synthetic manipulation. Researchers should benchmark new derivatives against the TA1/TA2 IC50 range and incorporate KDR/FLT kinase domain docking as a computational filter as described by Madhu et al. [1].

COX-2 Preferential Anti-Inflammatory Lead Optimization

The thiazole-acetate scaffold has established in vivo anti-inflammatory activity (up to 72.7% inhibition in the carrageenan paw edema model for optimally substituted congeners) with molecular docking evidence for COX-2 preferential binding (docking-to-activity correlation r > 0.7) [2]. The target compound's 2-amido pharmacophore provides enhanced hydrogen-bonding capacity for COX-2 active-site engagement (Ser530, Tyr385) compared to 2-amino analogs. Medicinal chemistry teams can use the ethyl ester as a handle for further prodrug optimization or as a reference compound in COX-1/COX-2 selectivity screening panels.

ATP-Utilizing Enzyme Inhibitor Hit Expansion and Kinase Selectivity Profiling

The 2-amido-thiazole core is explicitly claimed in patents covering ATP-utilizing enzyme (kinase, synthetase, ligase) inhibition, including AKT/PKB-mediated pathways relevant to oncology and metabolic disease [3]. The target compound's thiophene-2-amido substituent aligns with the patent pharmacophore definition, making it a viable starting point for kinase selectivity panel screening. Procurement of the pre-formed ethyl ester enables rapid SAR exploration around the 4-position acetate side chain, which is a key diversification point in the patent claims for modulating isoform selectivity [3].

Antioxidant SAR Studies Leveraging the 2-Amido Pharmacophore

The 2.55-fold dynamic range in DPPH radical-scavenging IC50 observed between the most potent (9a, arylhydrazino, IC50 = 100 μg/mL) and weakest (5e, arylamino, IC50 = 255 μg/mL) 2-substituted thiazole-acetate congeners [2] demonstrates that the 2-position is the dominant SAR handle for antioxidant activity. The target compound introduces a thiophene-2-amido group that combines thiophene electron-rich character with amide hydrogen-bonding capacity, representing a chemically distinct quadrant of the 2-substituent SAR landscape that has not been exhaustively profiled in published antioxidant screening sets.

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